Capobenic Acid

Description

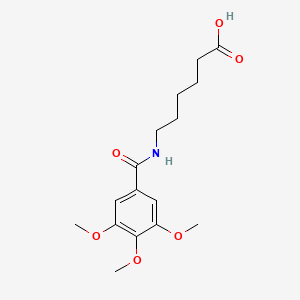

Capobenic acid (CAS: 21434-91-3), also known as 6-(3,4,5-trimethoxybenzamido)hexanoic acid, is a synthetic compound classified as an antiarrhythmic agent . Its molecular formula is C₁₆H₂₃NO₆, with a molar mass of 325.36 g/mol . Structurally, it features a 3,4,5-trimethoxybenzoyl group linked to a hexanoic acid backbone via an amide bond .

Properties

IUPAC Name |

6-[(3,4,5-trimethoxybenzoyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-21-12-9-11(10-13(22-2)15(12)23-3)16(20)17-8-6-4-5-7-14(18)19/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTXLVRHYGBOQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045695 | |

| Record name | Capobenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21434-91-3 | |

| Record name | Capobenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21434-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capobenic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021434913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAPOBENIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CAPOBENIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Capobenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Capobenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPOBENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R77T835TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Capobenic acid can be synthesized through various methods. One common synthetic route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 6-aminohexanoic acid in the presence of a base . The reaction typically occurs in an organic solvent such as chloroform or acetone, and the product is purified through recrystallization.

Industrial production methods may involve the use of more scalable processes, such as the esterification of 3,4,5-trimethoxybenzoic acid followed by amidation with 6-aminohexanoic acid . These methods ensure higher yields and purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Capobenic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Capobenic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of capobenic acid involves its interaction with specific molecular targets in the body. It acts as a vasodilator by relaxing the smooth muscles of blood vessels, leading to increased blood flow and reduced blood pressure . The compound also exhibits antiarrhythmic properties by modulating ion channels in cardiac cells, thereby stabilizing heart rhythms .

Comparison with Similar Compounds

Key Properties:

- Physical State : White crystalline powder .

- Solubility: Soluble in ethanol, acetone, chloroform, and alkaline solutions; insoluble in water, ether, and carbon tetrachloride .

- Melting Point : 121–123°C .

- Synthesis: Produced via condensation of 3,4,5-trimethoxybenzoyl chloride with ω-aminocaproic acid (6-aminohexanoic acid) under controlled conditions .

Pharmacological Profile:

- Indication : Primarily used for angina pectoris and cardiac arrhythmias .

- Toxicity : Rat intraperitoneal LD₅₀ = 2.5 g/kg, indicating moderate acute toxicity .

Comparison with Structurally or Functionally Similar Compounds

While Capobenic acid is distinct in its antiarrhythmic application, comparisons with structurally related benzamide derivatives or drugs within the same therapeutic class reveal critical differences (Table 1).

Table 1: Comparative Analysis of this compound and Related Compounds

Structural and Functional Contrasts

This compound vs. Canrenone: Structural: this compound lacks the steroidal backbone of Canrenone, relying instead on a benzamide-hexanoic acid hybrid . Functional: Canrenone acts as a potassium-sparing diuretic by antagonizing aldosterone receptors, whereas this compound targets cardiac ion channels to stabilize heart rhythms .

This compound vs. Capecitabine :

- Structural : Capecitabine incorporates a fluorine atom and a ribose-like carbamate group, enabling its role as a prodrug for 5-fluorouracil . This compound’s trimethoxybenzoyl group confers distinct pharmacokinetics.

- Functional : Capecitabine inhibits DNA synthesis in cancer cells, contrasting with this compound’s electrophysiological modulation in cardiomyocytes .

This compound vs. Capravirine: Structural: Capravirine’s thiazole and pyridine rings differ markedly from this compound’s aromatic methoxy groups .

Research Findings and Limitations

- Toxicogenomic Data: this compound’s toxicity profile is less characterized compared to Capecitabine, which has extensive oncological safety data .

- Synthetic Accessibility : this compound’s synthesis is well-documented but lacks recent optimization studies, unlike Capecitabine, which has advanced prodrug engineering .

Biological Activity

Capobenic acid, a compound derived from benzoic acid, has been the subject of various studies focusing on its biological activity. This article reviews the existing literature on this compound, highlighting its antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

This compound is synthesized through various methods, often involving modifications of benzoic acid derivatives. The synthesis pathways include the reaction of benzoic acid with different reagents to produce acyl chlorides, which are then converted into this compound through further reactions .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains. For instance, in a study examining fatty acids' effects on Propionibacterium acnes (P. acnes), it was found that capric acid (closely related to this compound) demonstrated bactericidal effects against this bacterium, which is implicated in acne inflammation. Although lauric acid showed stronger antimicrobial activity than capric acid, both fatty acids significantly reduced inflammation and bacterial growth in vitro and in vivo .

Table 1: Antimicrobial Activity of this compound and Related Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) | Mechanism of Action |

|---|---|---|---|

| This compound | P. acnes | 15 | Inhibition of cell wall synthesis |

| Lauric Acid | P. acnes | 20 | Disruption of membrane integrity |

| Capric Acid | Staphylococcus aureus | 18 | Inhibition of protein synthesis |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting the activation of NF-κB and MAPK signaling pathways. This inhibition leads to a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial mediators in inflammatory responses .

Case Study: In Vivo Effectiveness

In a controlled experiment involving mice subjected to P. acnes-induced ear edema, treatment with capric and lauric acids resulted in a significant reduction in swelling and inflammatory markers. The study highlighted the potential use of this compound as an adjunct therapy for inflammatory skin conditions .

Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Dermatological Treatments : Its antibacterial and anti-inflammatory properties suggest potential use in acne treatment formulations.

- Anti-inflammatory Drugs : By modulating inflammatory responses, this compound could be developed into a therapeutic agent for chronic inflammatory diseases.

Q & A

Q. What experimental methodologies are optimal for synthesizing Capobenic acid, and how can purity be validated?

Answer:

- Synthesis Design : Use a stepwise approach combining esterification and amidation reactions under controlled conditions (e.g., inert atmosphere, precise temperature gradients). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Purity Validation : Employ nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). Differential scanning calorimetry (DSC) can assess crystallinity, which correlates with stability .

Q. How should researchers design in vitro assays to evaluate this compound’s mechanism of action?

Answer:

- Cell-Based Assays : Use dose-response curves (e.g., 0.1–100 µM) in relevant cell lines (e.g., cardiomyocytes for cardiovascular studies). Include positive/negative controls (e.g., known ion channel blockers).

- Biochemical Assays : Measure enzymatic inhibition (e.g., phosphodiesterase activity) using spectrophotometric methods. Validate specificity via knockout/mutant models or competitive binding assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in preclinical models be systematically analyzed?

Answer:

- Data Triangulation : Conduct a meta-analysis of existing studies using PRISMA guidelines. Stratify results by model type (e.g., rodent vs. primate), dosage, and endpoints. Assess publication bias via funnel plots .

- Mechanistic Reconciliation : Perform pathway enrichment analysis (e.g., KEGG, Reactome) to identify context-dependent signaling cascades. For example, conflicting antiarrhythmic outcomes may arise from species-specific differences in sodium channel isoforms .

Q. What statistical approaches are recommended for resolving variability in pharmacokinetic (PK) studies of this compound?

Answer:

- Population PK Modeling : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-subject variability. Covariates like body weight, renal function, and CYP450 polymorphisms should be included.

- Sensitivity Analysis : Apply Monte Carlo simulations to identify critical parameters (e.g., absorption rate, volume of distribution) affecting AUC/MIC ratios. Cross-validate with bootstrap resampling .

Methodological Challenges in Translational Research

Q. How can researchers address discrepancies between in vitro and in vivo efficacy of this compound?

Answer:

- Pharmacodynamic Bridging : Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue exposure. Validate with microdialysis in target organs (e.g., heart, liver).

- Toxicogenomic Profiling : Integrate RNA-seq data from in vivo models to identify off-target effects not observable in vitro. Compare with ToxCast database annotations .

Q. What protocols ensure reproducibility in chronic toxicity studies of this compound?

Answer:

- Standardized Dosing : Adopt OECD Test Guideline 452 (chronic toxicity) with fixed-dose oral administration. Include recovery groups to assess reversibility.

- Blinded Histopathology : Engage multiple pathologists for independent evaluation of tissue slides. Use digital imaging software (e.g., HALO®) for quantitative analysis .

Data Reporting and Ethical Compliance

Q. How should researchers document negative or inconclusive results in this compound studies?

Answer:

- FAIR Principles : Deposit raw data (e.g., mass spectrometry files, animal weights) in repositories like Figshare with DOIs. Use MIAME/MINSEQE standards for omics data.

- Transparency Statements : Declare limitations in the discussion section (e.g., sample size constraints, confounding variables). Reference prior negative studies to contextualize findings .

Q. What ethical frameworks apply to human-derived cell lines in this compound research?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.